molecular formula C26H26O6 B14401275 [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol CAS No. 89356-74-1

[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol

Cat. No.: B14401275
CAS No.: 89356-74-1
M. Wt: 434.5 g/mol
InChI Key: KMVJBHXFURQOCG-UHFFFAOYSA-N
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Description

[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol is a complex organic compound characterized by its phenanthrene core structure substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective functionalization of the phenanthrene core. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation or nitration can occur at specific positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol: shares structural similarities with other phenanthrene derivatives such as 9,10-dihydroxyphenanthrene and 3,4,7,8-tetramethoxyphenanthrene.

Uniqueness

  • The unique combination of benzyloxy and methoxy groups in this compound imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89356-74-1

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

(2,3,4,6-tetramethoxy-7-phenylmethoxyphenanthren-9-yl)methanol

InChI

InChI=1S/C26H26O6/c1-28-21-13-20-19(12-22(21)32-15-16-8-6-5-7-9-16)18(14-27)10-17-11-23(29-2)25(30-3)26(31-4)24(17)20/h5-13,27H,14-15H2,1-4H3

InChI Key

KMVJBHXFURQOCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C(=C1OC)OC)OC)OCC4=CC=CC=C4)CO

Origin of Product

United States

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